

# 3-Chloro-1,2-benzisoxazole CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-1,2-benzisoxazole

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## Technical Guide: 3-Chloro-1,2-benzisoxazole

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Overview

**3-Chloro-1,2-benzisoxazole** is a heterocyclic compound featuring a benzene ring fused to an isoxazole ring, with a chlorine atom at the 3-position. This molecule serves as a critical intermediate in the synthesis of a variety of biologically active compounds. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.<sup>[1]</sup> Derivatives of this scaffold are known for a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.<sup>[1][2]</sup> Its significance is underscored by its presence in notable drugs such as the antipsychotic Risperidone and the anticonvulsant Zonisamide.<sup>[1]</sup> The substituent at the 3-position, in this case, a chlorine atom, is pivotal for further chemical modifications to modulate biological activity.<sup>[1]</sup>

### Physicochemical Properties

A summary of the key physicochemical properties of **3-Chloro-1,2-benzisoxazole** is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference
CAS Number	16263-52-8	[1][3][4][5]
Molecular Weight	153.57 g/mol	[1][3]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNO	[1][3][4]
Melting Point	31 °C	[6]
Boiling Point (Predicted)	251.2 ± 13.0 °C	[2][6]
Density (Predicted)	1.377 ± 0.06 g/cm <sup>3</sup>	[2][6]

## Synthesis and Reactivity

**3-Chloro-1,2-benzisoxazole** is a key synthetic intermediate, often prepared from 3-hydroxy-1,2-benzisoxazole. Its reactivity is dominated by the susceptibility of the chlorine atom to nucleophilic aromatic substitution, enabling the introduction of a wide variety of functional groups at the 3-position.

## Experimental Protocol: Synthesis of 3-Chloro-1,2-benzisoxazole

This protocol details the chlorination of 3-hydroxy-1,2-benzisoxazole, a common precursor.

Materials:

- 3-hydroxy-1,2-benzisoxazole
- Phosphorus oxychloride (POCl<sub>3</sub>)
- N,N-dimethylformamide (DMF) or acetonitrile
- Ice-water

Procedure:

- Dissolve the desired 3-hydroxy-1,2-benzisoxazole (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.

- Add phosphorus oxychloride (1.5–3.0 equivalents) to the solution.
- Subject the reaction mixture to microwave irradiation at a temperature of 100–150 °C for 1–2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully pour the cooled mixture into ice-water to precipitate the product.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with water and dry it under a vacuum to yield **3-chloro-1,2-benzisoxazole**.<sup>[1]</sup> This product is often of sufficient purity to be used in subsequent steps without further purification.<sup>[1]</sup>

## Experimental Protocol: Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 3-amino-1,2-benzisoxazoles from **3-chloro-1,2-benzisoxazole**, demonstrating its utility as a synthetic intermediate.

Materials:

- **3-chloro-1,2-benzisoxazole**
- Primary or secondary amine
- N,N-diisopropylethylamine (DIPEA) or potassium carbonate ( $K_2CO_3$ )
- Ethanol, isopropanol, or DMF
- Silica gel for column chromatography

Procedure:

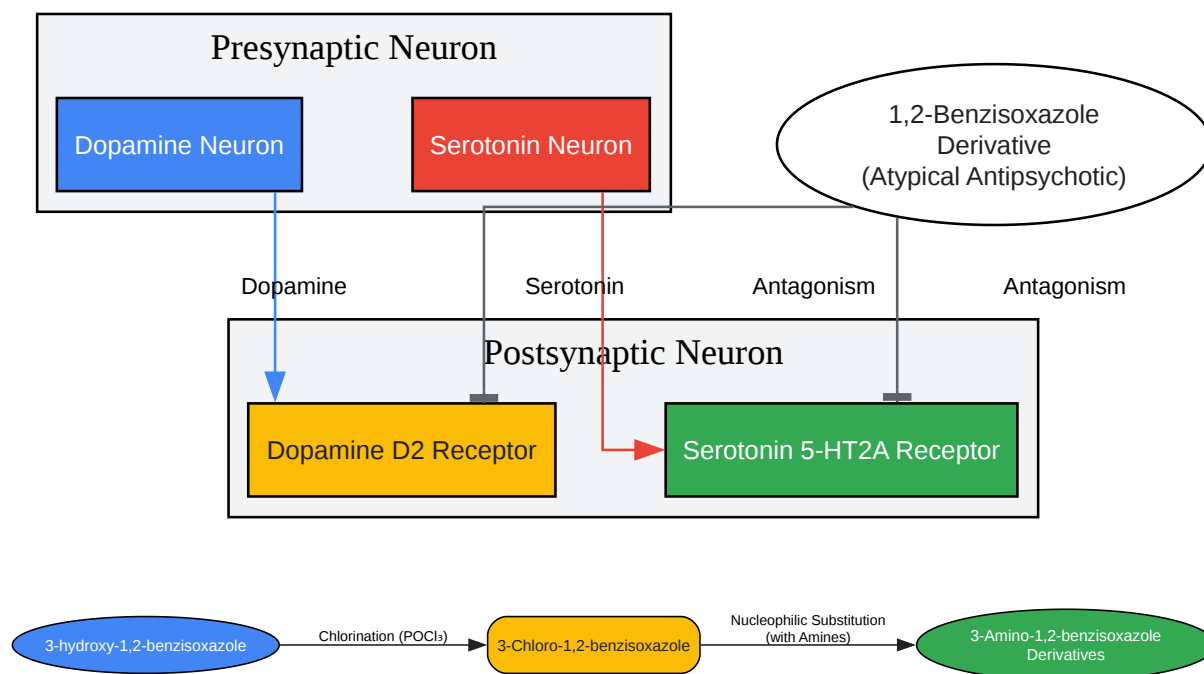
- In a microwave vial, combine **3-chloro-1,2-benzisoxazole** (1.0 equivalent), the desired amine (1.2–2.0 equivalents), and a suitable base such as DIPEA or  $K_2CO_3$  (2.0 equivalents) in a solvent like ethanol, isopropanol, or DMF.<sup>[1]</sup>
- Seal the vial and subject it to microwave irradiation at a temperature between 120 and 180 °C for 1–6 hours.<sup>[1]</sup>
- After cooling, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the desired 3-amino-1,2-benzisoxazole derivative.<sup>[1]</sup>

## Application in Drug Development

The 1,2-benzisoxazole core is of significant interest in drug development due to its wide range of biological activities. Atypical antipsychotic drugs derived from this scaffold, for instance, are believed to exert their therapeutic effects by modulating dopaminergic and serotonergic signaling pathways in the brain.<sup>[3]</sup> Their primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.<sup>[3]</sup> The affinity for these receptors is a key factor in their efficacy and side-effect profile.<sup>[3]</sup>

## Signaling Pathway of Atypical Antipsychotics

The following diagram illustrates the modulation of dopaminergic and serotonergic pathways by 1,2-benzisoxazole-derived atypical antipsychotics.



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- To cite this document: BenchChem. [3-Chloro-1,2-benzisoxazole CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b094866#3-chloro-1-2-benzisoxazole-cas-number-and-molecular-weight>]

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